3-(Oxolan-2-yl)propanenitrile
Description
Properties
IUPAC Name |
3-(oxolan-2-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-1-3-7-4-2-6-9-7/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHAZBKWNJJBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513507 | |
| Record name | 3-(Oxolan-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16237-62-0 | |
| Record name | 3-(Oxolan-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Addition of Acrylonitrile to Oxolane
A foundational approach involves the nucleophilic addition of acrylonitrile to oxolane under basic conditions. Lithium hexamethyldisilazide (LiHMDS), a non-nucleophilic strong base (pKa ~35–40 in THF), facilitates deprotonation of oxolane at its α-position, generating an enolate intermediate. This enolate reacts with acrylonitrile via a Michael addition mechanism, forming the carbon-carbon bond between the oxolane ring and the nitrile-bearing propyl chain.
Reaction Conditions :
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Solvent : Anhydrous toluene or tetrahydrofuran (THF) to stabilize the enolate.
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Temperature : Room temperature to 60°C, optimized to minimize side reactions.
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Base Stoichiometry : 1.2–3.0 equivalents of LiHMDS relative to oxolane.
Example Procedure :
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Oxolane (1.0 equiv) is dissolved in toluene under argon.
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LiHMDS (1.2 equiv) is added dropwise to generate the enolate.
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Acrylonitrile (2.0 equiv) is introduced, and the mixture is stirred for 15–24 hours.
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The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc).
Yield : 65–95% under optimized conditions.
Enolate Alkylation Approaches
Two-Step Alkylation Using Methyl Iodide
This method involves sequential alkylation to construct the propionitrile moiety. In the first step, oxolane is treated with LiHMDS and methyl iodide to form a methylated intermediate. Subsequent reaction with acrylonitrile extends the carbon chain while introducing the nitrile group.
Key Steps :
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Initial Alkylation :
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Nitrile Introduction :
Advantages :
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Higher regioselectivity due to stepwise control.
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
Industrial production prioritizes efficiency through continuous flow processes. A tubular reactor system ensures consistent mixing and temperature control, enhancing reaction kinetics and yield.
Parameters :
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Residence Time : 10–30 minutes.
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Catalyst : Heterogeneous catalysts (e.g., immobilized LiHMDS) to enable catalyst recycling.
Economic Benefits :
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography remains the gold standard for isolating this compound. A 10:1 hexane/ethyl acetate eluent system separates the product from unreacted acrylonitrile and oligomeric byproducts.
Purity Metrics :
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HPLC : >98% purity post-chromatography.
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Spectroscopic Data :
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Scalability |
|---|---|---|---|
| Base-Catalyzed Addition | 65–95 | 15–24 | Lab-scale |
| Two-Step Alkylation | 72–99 | 18–30 | Pilot-scale |
| Continuous Flow | 85–95 | 0.5–1 | Industrial |
Trade-offs :
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Oxolan-2-yl)propanenitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted nitriles with various functional groups.
Scientific Research Applications
Chemistry:
3-(Oxolan-2-yl)propanenitrile is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals
Biology:
In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. It can be used to create analogs of natural products with improved biological activity.
Medicine:
The compound is investigated for its potential therapeutic applications, including as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical transformations makes it a versatile tool in medicinal chemistry.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in polymer synthesis and other industrial processes.
Mechanism of Action
The mechanism of action of 3-(Oxolan-2-yl)propanenitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors through its nitrile group and oxolane ring. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic residues in enzyme active sites.
Receptors: The oxolane ring can enhance binding affinity to certain receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Nitrile Derivatives
Structural and Electronic Effects
- Oxolan vs. This could slow down nucleophilic attacks but improve solubility in polar solvents.
- Ring Size Variations : Piperidinyl (6-membered) and azepanyl (7-membered) substituents introduce steric and conformational differences. Larger rings (e.g., azepane) may hinder crystallization but enhance lipid solubility .
Biological Activity
3-(Oxolan-2-yl)propanenitrile, an organic compound with the molecular formula CHNO, is gaining attention in the field of medicinal chemistry due to its potential biological activity. This compound features a nitrile group attached to a propyl chain, which is further connected to an oxolane ring. Its unique structure allows it to serve as a versatile building block for the synthesis of bioactive molecules and pharmaceuticals.
Synthetic Routes
The synthesis of this compound typically involves the nucleophilic addition of acrylonitrile to oxolane. This reaction is commonly facilitated by bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under elevated temperatures. The crude product is then purified using standard techniques such as distillation or chromatography .
Chemical Reactions
The compound can undergo various reactions:
- Oxidation : Using agents like potassium permanganate, it can be converted into carboxylic acids or ketones.
- Reduction : The nitrile group can be reduced to an amine using lithium aluminum hydride (LiAlH) or catalytic hydrogenation.
- Substitution : The nitrile group can be replaced by other functional groups such as amines or alcohols in nucleophilic substitution reactions .
The biological activity of this compound is primarily attributed to its interactions with molecular targets, including enzymes and receptors. The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic residues in enzyme active sites, while the oxolane ring may enhance binding affinity to specific receptors, influencing signal transduction pathways .
Potential Therapeutic Uses
Research indicates that this compound can be utilized as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its ability to undergo diverse chemical transformations makes it a valuable tool in medicinal chemistry .
Comparative Analysis
A comparative analysis with similar compounds highlights the uniqueness of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Oxolan-2-yl)methoxypropanenitrile | Methoxy group instead of propyl chain | Varies; generally lower reactivity |
| 3-(Oxolan-2-yl)butanenitrile | Extended carbon chain | Potentially different pharmacokinetics |
| 3-(Oxolan-2-yl)ethanenitrile | Shorter carbon chain | May exhibit different solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
